molecular formula C28H29N3O7S B14157726 Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)- CAS No. 82534-99-4

Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)-

Cat. No.: B14157726
CAS No.: 82534-99-4
M. Wt: 551.6 g/mol
InChI Key: ZVBFBPZGHUYRGX-UHFFFAOYSA-N
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Description

Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes glycine, a dihydroxybenz(a)anthracene moiety, and a gamma-glutamyl-cysteinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)- typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and purification methods is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the dihydroxybenz(a)anthracene moiety can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization and derivatization reactions.

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development or as a diagnostic tool.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycine derivatives, dihydroxybenz(a)anthracene derivatives, and gamma-glutamyl-cysteinyl compounds. Each of these compounds shares structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

The uniqueness of Glycine, N-(S-(8,9-dihydro-8-hydroxybenz(a)anthracen-9-yl)-N-L-gamma-glutamyl-L-cysteinyl)-, (8R-trans)- lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

CAS No.

82534-99-4

Molecular Formula

C28H29N3O7S

Molecular Weight

551.6 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-[(8-hydroxy-8,9-dihydrobenzo[a]anthracen-9-yl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H29N3O7S/c29-21(28(37)38)8-10-24(32)31-22(27(36)30-13-25(33)34)14-39-23-9-7-17-11-19-16(12-20(17)26(23)35)6-5-15-3-1-2-4-18(15)19/h1-7,9,11-12,21-23,26,35H,8,10,13-14,29H2,(H,30,36)(H,31,32)(H,33,34)(H,37,38)

InChI Key

ZVBFBPZGHUYRGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C=C32

Origin of Product

United States

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